Didodecylphosphinic acid
Description
Contextualization within Organophosphorus Acid Chemistry
Organophosphorus chemistry is a broad discipline focused on organic compounds containing a phosphorus-carbon bond. mdpi.com Phosphorus, located in Group 15 of the periodic table, shares certain bonding characteristics with nitrogen, though its ability to access higher oxidation states and coordination numbers leads to a vastly more diverse chemistry. mdpi.com Organophosphorus compounds are generally categorized by the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. mdpi.com
Didodecylphosphinic acid is a phosphorus(V) compound. It belongs to the phosphinic acid subclass, which is characterized by the general formula R₂P(=O)OH. This structure features two direct phosphorus-carbon (P-C) bonds, distinguishing it from phosphonic acids (RP(=O)(OH)₂) which have one P-C bond, and phosphoric acid esters (ROP(=O)(OH)₂) which typically have no P-C bonds. mdpi.com The presence of two organic substituents directly attached to the phosphorus atom allows for fine-tuning of the molecule's steric and electronic properties, a key feature explored in academic research. researchgate.net
Significance of Phosphinic Acids in Contemporary Chemical Science
Phosphinic acids represent a versatile and significant class of compounds in modern chemistry. Their utility stems from the unique properties of the phosphinate group, which acts as a robust anchoring point for metal ions and a functional group for materials synthesis. researchgate.net The acidity and coordination behavior of phosphinic acids are intermediate between those of carboxylic acids and phosphonic acids, offering a unique profile for various applications. researchgate.net
In materials chemistry, phosphinic acids are employed as building units for coordination polymers and metal-organic frameworks (MOFs), where the two alkyl or aryl substituents can be modified to control the resulting structure and its properties. researchgate.net They are also widely researched as surface modifiers. When applied to metal oxide surfaces, such as titanium dioxide or bronze, they form self-assembled monolayers that can alter surface energy, improve adhesion for subsequent coatings, or provide a barrier against corrosion. mdpi.compku.edu.cnmdpi.com Furthermore, the chemical transformation of phosphinic acids is a mature field of study, with established reactions enabling their use as precursors for more complex and highly functionalized molecules, including those with applications in drug synthesis. google.com
Specific Research Focus on this compound (HDDPA/DDPA)
While the broader class of dialkylphosphinic acids is well-documented, research focusing specifically on this compound is concentrated in niche but important areas. Its two long, unbranched alkyl chains render it highly soluble in nonpolar solvents and give it significant steric bulk, properties that researchers have leveraged in surface science and hydrometallurgy.
Current State of Research and Academic Landscape
The academic landscape for HDDPA is primarily defined by its application as a surface-modifying agent and as a specialized ligand in solvent extraction.
Table 1: Performance of Dye-Sensitized Solar Cells with and without Di-n-dodecylphosphinic Acid (DDdPA) Coadsorbent Data derived from a study on Z907 dye-based solar cells. pku.edu.cn
| Parameter | Without DDdPA | With DDdPA |
|---|---|---|
| Electron Lifetime (τ) | Lower | Higher |
| Electron Recombination | More Pronounced | Effectively Reduced |
| Overall Efficiency | Base | Improved |
In the context of hydrometallurgy, while many studies focus on commercial extractants like Cyanex 272 (di(2,4,4-trimethylpentyl)phosphinic acid), the principles are directly applicable to HDDPA. csu.edu.cnresearchgate.net The field investigates how the structure of the alkyl groups on phosphinic acids affects their ability to selectively extract metal ions from aqueous solutions. cas.cntandfonline.com The long, straight chains of HDDPA make it a highly effective extractant for systems requiring a non-polar organic phase, with research demonstrating the extraction of Co(II) and Ni(II) using related long-chain dialkylphosphinic acids. csu.edu.cntandfonline.com The general synthesis for these types of extractants involves a free radical addition reaction between an α-olefin (in this case, 1-dodecene) and hypophosphorous acid. csu.edu.cn
Table 2: Examples of Dialkylphosphinic Acids and Their Research Applications in Metal Extraction
| Compound Name | Abbreviation/Trade Name | Alkyl Structure | Primary Research Application |
|---|---|---|---|
| Di(2,4,4-trimethylpentyl)phosphinic acid | Cyanex 272 | Branched C8 | Co/Ni separation csu.edu.cntandfonline.com |
| Dihexylphophinic acid | DHPA | Straight C6 | Co/Ni extraction csu.edu.cn |
| Didecylphophinic acid | DDPA | Straight C10 | Co/Ni extraction csu.edu.cn |
| This compound | HDDPA | Straight C12 | Potential for high-lipophilicity extraction systems, surface modification pku.edu.cn |
Emerging Trends and Interdisciplinary Relevance
Emerging trends point toward the design of highly specialized molecules for targeted functions, a role for which this compound is well-suited. Its interdisciplinary relevance spans from fundamental organic synthesis to applied materials engineering.
An emerging trend is the use of phosphinic acids as ligands for the synthesis of nanomaterials, such as quantum dots. Patent literature indicates a role for this compound in this area, where it can act as a surface passivating agent, controlling particle growth and enhancing solubility and stability in organic media. googleapis.com The long dodecyl chains provide a robust steric barrier that prevents nanoparticle aggregation.
The interdisciplinary nature of HDDPA research is evident:
Organic and Inorganic Chemistry: Involves the synthesis of the molecule and the study of its coordination chemistry with various metal centers. csu.edu.cnontosight.aiidc-online.com The phosphinate group is a classic ligand that can bind to metals, forming stable complexes. ontosight.aimdpi.com
Materials Science: Focuses on its application as a surface modifier for solar cells, a corrosion inhibitor, and a capping agent for nanoparticles. researchgate.netpku.edu.cngoogleapis.com The ability of long-chain phosphonic and phosphinic acids to form ordered layers is a key area of investigation. mdpi.com
Chemical Engineering and Hydrometallurgy: Explores its potential as a solvent extractant for the separation and purification of valuable or strategic metals, driven by the need for more efficient and selective separation processes. google.comcsu.edu.cn
Structure
2D Structure
Properties
CAS No. |
6196-71-0 |
|---|---|
Molecular Formula |
C24H51O2P |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
didodecylphosphinic acid |
InChI |
InChI=1S/C24H51O2P/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26) |
InChI Key |
UWJCYVDGGSAERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(CCCCCCCCCCCC)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of Didodecylphosphinic Acid
Evolution of Synthesis Pathways for Didodecylphosphinic Acid Analogs
The preparative chemistry of dialkylphosphinic acids, including this compound, has evolved significantly, moving from classical, often harsh methods to more efficient and safer modern strategies.
Historically, the synthesis of phosphinic acids involved multi-step procedures that were often limited in scope and yield. Early methods frequently relied on the use of highly reactive and hazardous phosphorus compounds. For instance, the oxidation of secondary phosphines was one of the first routes to phosphinic acids. kent.ac.uk Another traditional approach involved the reaction of phosphinic chlorides with organometallic reagents like Grignard reagents. semanticscholar.orgthieme-connect.de While effective, these methods often required expensive and sensitive starting materials and generated significant waste, such as hydrogen chloride, which necessitated the use of a base. semanticscholar.org
A significant advancement came with the use of hypophosphorous acid and its derivatives as starting materials. nih.gov The development of pathways utilizing less toxic reagents like sodium hypophosphite marked a move towards greener and more industrially viable processes, avoiding the use of highly toxic precursors such as phosphine (B1218219) (PH₃). nih.govcsu.edu.cn These earlier methods laid the groundwork for the more streamlined and efficient syntheses used today.
Modern Synthesis Strategies for this compound
Modern synthetic approaches to this compound prioritize efficiency, safety, and purity. The most prominent contemporary method is the free-radical addition of a phosphorus source to an olefin.
Free-Radical Addition: The most common industrial synthesis of this compound involves the free-radical addition of hypophosphorous acid (H₃PO₂) or its salts (e.g., sodium hypophosphite) to 1-dodecene (B91753). csu.edu.cnvulcanchem.com The reaction proceeds via a radical chain mechanism, typically initiated by the thermal decomposition of a radical initiator. The key steps are:
Initiation: The initiator (e.g., a peroxide) decomposes upon heating to form free radicals.
Propagation: These radicals abstract a hydrogen atom from hypophosphorous acid, generating a phosphinoyl radical. This radical then adds across the double bond of 1-dodecene to form a carbon-centered radical, which in turn abstracts a hydrogen from another molecule of hypophosphorous acid, propagating the chain and forming mono-dodecylphosphinic acid. A second addition of 1-dodecene to the monoalkyl intermediate yields the desired this compound.
Termination: The reaction is terminated by the combination of any two radical species.
This method is advantageous as it avoids highly toxic reagents and has a relatively simple reaction route. csu.edu.cn A key challenge is controlling the reaction to maximize the yield of the dialkyl product over the monoalkylphosphinic acid byproduct. csu.edu.cn
Microwave-Assisted Synthesis: A significant improvement in the free-radical addition method has been the application of microwave irradiation. cas.cn This technique drastically reduces the reaction time from many hours or even days to just a couple of hours, while often improving yields. cas.cnscispace.com
One-Pot Synthesis from Phosphoryl Chloride: Another modern and more direct route involves the one-pot reaction of phosphoryl chloride (POCl₃) with two equivalents of a Grignard reagent, such as dodecylmagnesium bromide. The resulting dioctylphosphinic chloride intermediate is then hydrolyzed with water to yield the final this compound. thieme-connect.com This procedure is more straightforward than traditional multi-step syntheses and can provide good yields. thieme-connect.com
The free-radical synthesis of this compound is critically dependent on the choice of initiator. These compounds decompose at specific temperatures to generate the radicals needed to start the reaction chain.
Commonly used initiators include azo compounds and organic peroxides. csu.edu.cncas.cn
Azobisisobutyronitrile (AIBN): Effective at lower temperatures, with an optimal reaction temperature of around 80°C. csu.edu.cn
Benzoyl Peroxide (BPO): Suitable for intermediate temperatures, around 100°C. csu.edu.cn
Di-tert-butyl Peroxide (DTBP): Exhibits high initiation efficiency at higher temperatures (around 130°C) and is often preferred for the synthesis of dialkylphosphinic acids due to its relatively low activity at lower temperatures, allowing for better control of the reaction. csu.edu.cncas.cn
The selection of the initiator is crucial and is matched to the boiling point of the olefin and the desired reaction kinetics. For higher molecular weight olefins, initiators like DTBP that are active at higher temperatures are necessary for the reaction to proceed efficiently. csu.edu.cn
Table 1: Comparison of Radical Initiators for Dialkylphosphinic Acid Synthesis
| Initiator | Abbreviation | Optimal Reaction Temperature (°C) | Reference |
|---|---|---|---|
| Azobisisobutyronitrile | AIBN | ~80 | csu.edu.cn |
| Benzoyl Peroxide | BPO | ~100 | csu.edu.cn |
| Di-tert-butyl Peroxide | DTBP | ~130 | csu.edu.cncas.cn |
Purification Techniques and Purity Assessment Methodologies
Achieving high purity is essential for the application of this compound. The primary impurities from the free-radical synthesis route are the unreacted starting materials and the monoalkylphosphinic acid byproduct.
Purification Techniques:
Alkali Washing: A common and effective method to remove the monoalkylphosphinic acid byproduct involves washing the crude product mixture with an aqueous base, such as sodium hydroxide (B78521) solution. csu.edu.cngoogle.com The sodium salt of the monoalkylphosphinic acid is significantly more soluble in the aqueous phase than the salt of the dialkylphosphinic acid due to its shorter hydrophobic chains. This allows for effective separation by partitioning the impurity into the aqueous layer. csu.edu.cn
Acid Washing: Following the base wash, the organic phase containing the desired product can be washed with an inorganic acid, like sulfuric acid, to neutralize any remaining base and remove other potential impurities. google.com
Precipitation: In some cases, purification can be achieved by forming a metal salt of the phosphinic acid. For instance, the use of cobalt salts to precipitate the dialkylphosphinic acid has been reported as an effective method for separating it from organic impurities. nih.govresearchgate.net A similar principle involves using specific organic bases like amantadine, which selectively forms a salt with monoalkylphosphinic acids due to steric hindrance, allowing the dialkyl product to be separated. nih.govnih.gov
Distillation/Filtration: Final purification often involves filtering the product and removing any volatile materials, such as the excess olefin reactant, by vacuum distillation. google.com
Purity Assessment: The purity of the final this compound product is typically assessed using a combination of spectroscopic and titration methods.
³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance is a powerful tool for determining the purity of phosphinic acids. The different phosphorus environments of the dialkylphosphinic acid, monoalkylphosphinic acid, and hypophosphorous acid give distinct signals in the NMR spectrum, allowing for their quantification. google.comnih.gov
Potentiometric Titration: This method is used to determine the concentration of the acidic product by titrating a sample with a standardized base, such as sodium hydroxide. The equivalence point can be used to calculate the purity of the acid, which can exceed 96% with modern synthetic and purification protocols. nih.govresearchgate.net
Other Methods: Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FT-IR) are also used to confirm the structure and identity of the synthesized compound. csu.edu.cnnih.gov
Considerations for Laboratory and Scaled-Up Preparation of this compound
Translating a synthesis from the laboratory to an industrial scale introduces several practical considerations related to efficiency, cost, safety, and product quality.
Stoichiometry of Reactants: In industrial-scale production, a stoichiometric excess of the olefin (1-dodecene) is often used. google.com This helps to drive the reaction towards the formation of the desired dialkylphosphinic acid and minimize the formation of the monoalkylphosphinic acid byproduct.
Reaction Time and Temperature: While laboratory syntheses may be optimized for speed using techniques like microwave irradiation cas.cn, scaled-up processes often rely on conventional heating over longer periods (e.g., 20-30 hours) to ensure complete reaction and process control. csu.edu.cngoogle.com The temperature must be carefully controlled to match the decomposition rate of the chosen initiator for sustained radical generation. csu.edu.cn
Post-Treatment: The purification steps become more critical at a larger scale. Efficient phase separation after alkali washing is crucial. Centrifugation may be employed to aid in the removal of the aqueous phase and any solid byproducts, such as olefin polymers that can form under the reaction conditions. csu.edu.cn
Solvent and Reagent Choice: For large-scale synthesis, the use of low-toxicity and readily available reagents like sodium hypophosphite is preferred over more hazardous precursors. nih.gov The reaction can be carried out using the excess olefin as the solvent, simplifying the process and reducing waste. google.com
Fundamental Spectroscopic and Structural Characterization of Didodecylphosphinic Acid
Spectroscopic Techniques for Molecular Elucidation
Spectroscopy is a cornerstone in the characterization of molecular compounds. By analyzing the interaction of electromagnetic radiation with didodecylphosphinic acid, it is possible to probe its electronic, vibrational, and nuclear properties, leading to a comprehensive understanding of its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei such as ¹H and ³¹P.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The long dodecyl chains would produce a series of overlapping signals in the upfield region (typically 0.8-1.6 ppm). The terminal methyl (CH₃) protons would appear as a triplet around 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups of the alkyl chains would generate complex multiplets. The methylene groups adjacent to the phosphorus atom (α-CH₂) would be shifted further downfield and show splitting due to coupling with the ³¹P nucleus. The acidic proton of the P-O-H group is often broad and its chemical shift can vary depending on concentration and solvent.
³¹P NMR Spectroscopy : ³¹P NMR is particularly informative for phosphorus-containing compounds, providing a direct probe of the phosphorus atom's chemical environment. oxinst.com Phosphinic acids typically exhibit characteristic chemical shifts. huji.ac.il For this compound, a single resonance is expected in the ³¹P NMR spectrum. This signal may be proton-coupled, showing splitting from the adjacent α-CH₂ protons and the P-O-H proton, or proton-decoupled to produce a sharp singlet, which simplifies the spectrum. huji.ac.il The precise chemical shift provides confirmation of the phosphinic acid functional group.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H (Terminal CH₃) | ~0.8-0.9 | Triplet (t) | Coupling to adjacent CH₂ group. |
| ¹H (Chain CH₂) | ~1.2-1.6 | Multiplet (m) | Overlapping signals from the long alkyl chains. |
| ¹H (α-CH₂) | Downfield shifted | Multiplet (m) | Coupled to both adjacent CH₂ and the ³¹P nucleus. |
| ¹H (P-O-H) | Variable, often broad | Singlet (s, broad) | Chemical shift is dependent on solvent and concentration. |
| ³¹P | Characteristic shift for phosphinic acids | Singlet (s) or Multiplet (m) | Decoupled spectrum gives a singlet; coupled spectrum shows splitting from adjacent protons. |
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is characterized by several key absorption bands.
O-H Stretch : A very broad and strong absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic or phosphinic acid dimer.
C-H Stretch : Strong, sharp bands appear in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the two dodecyl chains. researchgate.net
P=O Stretch : A strong absorption band, typically found between 1150 and 1250 cm⁻¹, is assigned to the P=O (phosphoryl) stretching vibration. The exact position and shape of this band can be influenced by hydrogen bonding.
P-O-H Bends : Vibrations associated with the P-O-H group, including in-plane and out-of-plane bending, contribute to absorptions in the fingerprint region of the spectrum. Bands in the 900-1200 cm⁻¹ range are often associated with P-O stretching vibrations. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 2500-3300 | Strong, Broad |
| C-H stretch (alkyl) | 2850-2960 | Strong |
| P=O stretch (phosphoryl) | 1150-1250 | Strong |
| P-O stretch | 900-1200 | Medium-Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide evidence for intermolecular associations, such as dimerization. The molecular formula of this compound is C₂₄H₅₁O₂P, corresponding to a monoisotopic mass of approximately 402.36 g/mol . epa.gov
In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z value of approximately 403.37. Due to the strong hydrogen bonding capabilities of the phosphinic acid group, it is common for these molecules to form stable dimers. This dimerization can often be observed in the mass spectrum as a protonated dimer ion, [2M+H]⁺, at an m/z value of approximately 805.73. The relative intensities of the monomer and dimer peaks can provide insights into the strength of the intermolecular hydrogen bonds and the conditions of the analysis. researchgate.netresearchgate.net
| Ion | Formula | Expected m/z | Significance |
| Protonated Monomer | [C₂₄H₅₁O₂P + H]⁺ | ~403.37 | Confirms the molecular weight of the single molecule. |
| Protonated Dimer | [(C₂₄H₅₁O₂P)₂ + H]⁺ | ~805.73 | Indicates the formation of dimers through hydrogen bonding. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. This compound, consisting of alkyl chains and a phosphinic acid headgroup, lacks significant chromophores that absorb light in the visible range. The P=O group may exhibit weak absorption in the deep UV region, but the molecule is generally expected to be transparent throughout the near-UV and visible spectrum (200-800 nm). This characteristic is typical for simple alkylphosphonic and phosphinic acids. researchgate.net The absence of strong absorption bands indicates a lack of conjugated π-systems or other easily excitable electronic structures.
Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to provide unambiguous structural assignments for this compound.
¹H-¹³C HSQC : This experiment would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the precise assignment of the ¹³C NMR spectrum.
Structural Analysis and Self-Assembly Phenomena
The amphiphilic nature of this compound, with its polar phosphinic acid headgroup and two long, nonpolar dodecyl tails, drives its self-assembly into ordered supramolecular structures. The primary intermolecular forces governing this behavior are hydrogen bonding and van der Waals interactions.
In the solid state, and often in nonpolar solvents, phosphinic acids form centrosymmetric dimers through strong, dual hydrogen bonds between the P=O and P-O-H groups of two separate molecules. This creates a stable eight-membered ring structure.
The long dodecyl chains play a crucial role in the further organization of these dimers. Through van der Waals forces, the alkyl chains of adjacent dimers pack together, leading to the formation of lamellar (bilayer) structures, similar to those seen in lipids and long-chain phosphonic acids. nih.gov This self-assembly can also occur at interfaces, such as the air-water interface or on solid substrates, where this compound can form well-ordered self-assembled monolayers (SAMs). researchgate.net The packing and orientation of the molecules in these assemblies are dictated by the interplay between the headgroup interactions and the packing density of the alkyl tails. mdpi.comrsc.org
Dimerization and Aggregation Behavior of this compound in Solution
This compound, like other phosphinic acids, exhibits a strong tendency to form dimers and larger aggregates in solution, a behavior primarily driven by the formation of robust hydrogen bonds. This self-association is a critical factor influencing its physical and chemical properties in various media. The amphiphilic nature of this compound, with its polar phosphinic acid head group and long nonpolar dodecyl tails, suggests that its aggregation behavior will be highly dependent on the solvent environment.
In addition to dimerization, the long alkyl chains of this compound can lead to the formation of larger aggregates or micellar structures, particularly in certain organic solvents or at higher concentrations. This aggregation is a common phenomenon for amphiphilic molecules, where the hydrophobic chains associate to minimize their contact with a less favorable solvent environment mdpi.com. The critical aggregation concentration and the size and shape of the aggregates (aggregation number) would be influenced by factors such as solvent polarity, temperature, and the presence of any impurities.
Interactive Data Table: Dimerization Enthalpies of Phosphinic and Carboxylic Acids
| Compound | Dimerization Enthalpy (kcal/mol) | Reference |
| Dimethylphosphinic Acid | ~23-24 | researchgate.net |
| Acetic Acid | ~12-14 | researchgate.net |
Intermolecular Interactions and Hydrogen Bonding Networks
The dominant intermolecular interaction governing the structure of this compound assemblies is the hydrogen bond between the phosphinic acid moieties. These O-H···O=P hydrogen bonds are exceptionally strong, leading to the formation of well-defined supramolecular structures in both solution and the solid state. The strength of these hydrogen bonds in self-associates of phosphinic acids can be as high as 30 kcal/mol per bond researchgate.net.
These strong intermolecular interactions are fundamental to the material properties of this compound, influencing its melting point, solubility, and interfacial behavior. The combination of strong, directional hydrogen bonds and weaker van der Waals interactions between the long alkyl chains results in a complex interplay of forces that dictates the macroscopic properties of the compound.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides powerful tools to investigate the properties and behavior of this compound at a molecular level, offering insights that can be challenging to obtain through experimental methods alone. These studies can elucidate electronic structure, predict reactivity, and simulate complex phenomena such as dimerization and interfacial behavior.
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and intrinsic reactivity of molecules like this compound. These calculations can provide detailed information about molecular geometry, orbital energies, charge distribution, and various spectroscopic properties.
For analogous organic acids, DFT calculations have been successfully used to determine key reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability mdpi.comnih.gov.
While specific DFT studies on this compound are not prevalent, calculations on smaller phosphinic acids and other organic acids provide a framework for what to expect. The phosphorus center in a dialkylphosphinic acid is tetrahedral, and the P=O bond is highly polarized, with significant negative charge on the oxygen atom. This high polarity contributes to the strong hydrogen-bond accepting ability of the phosphoryl oxygen. Quantum chemical calculations can quantify this charge distribution and help to explain the exceptional strength of the hydrogen bonds in phosphinic acid dimers cmst.euaimspress.com.
Interactive Data Table: Key Descriptors from Quantum Chemical Calculations
| Descriptor | Information Provided | Relevance |
| HOMO Energy | Electron-donating ability | Reactivity towards electrophiles |
| LUMO Energy | Electron-accepting ability | Reactivity towards nucleophiles |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Overall stability of the molecule |
| Mulliken Charges | Atomic charge distribution | Understanding bond polarity and intermolecular interactions |
Molecular Modeling of Interfacial Phenomena
The amphiphilic nature of this compound makes its behavior at interfaces, such as liquid-liquid or liquid-solid interfaces, of significant interest. Molecular dynamics (MD) simulations are a powerful computational tool for studying such interfacial phenomena. MD simulations can model the dynamic behavior of molecules over time, providing insights into processes like self-assembly, adsorption, and the formation of monolayers or micelles mdpi.comnih.gov.
In the context of this compound, MD simulations could be used to model its aggregation at an oil-water interface. Such simulations would likely show the phosphinic acid head groups orienting towards the aqueous phase, engaging in hydrogen bonding with water molecules, while the hydrophobic dodecyl tails would extend into the oil phase. These simulations can provide information on the orientation of the molecules, the density profile across the interface, and the nature of the interactions between the surfactant molecules and the solvent mdpi.com.
While specific MD simulations for this compound are not readily found, studies on similar long-chain amphiphiles, such as dodecylphosphocholine (B1670865) (DPC), have been used to model membrane-like environments and the interaction of other molecules with these interfaces nih.govresearchgate.net. These studies demonstrate the utility of MD simulations in understanding the collective behavior of amphiphilic molecules and their role in structuring interfaces purdue.edu.
Computational Studies on Dimerization Equilibrium
Computational chemistry offers a means to quantitatively study the dimerization equilibrium of this compound. By employing quantum chemical methods, it is possible to calculate the structures and energies of both the monomer and the dimer. The difference in energy between the dimer and two isolated monomers provides the dimerization energy, a key thermodynamic parameter.
For simpler systems like the formic acid dimer, extensive computational studies have been performed to investigate the energetics and dynamics of dimerization nih.gov. These studies often involve high-level ab initio calculations to accurately capture the subtle electronic effects that contribute to the stability of the hydrogen-bonded dimer.
For this compound, such calculations would be computationally more demanding due to the large number of atoms. However, by using appropriate levels of theory and basis sets, it is feasible to calculate the dimerization energy. These calculations would be expected to confirm the high stability of the cyclic dimer, consistent with experimental findings for other phosphinic acids researchgate.net. Furthermore, computational methods can be used to explore the potential energy surface of the dimerization process, identifying transition states and activation barriers, thus providing a more complete picture of the dimerization kinetics.
Applications of Didodecylphosphinic Acid in Chemical Processes
Didodecylphosphinic Acid as a Ligand in Catalytic Systems
The utility of phosphinic acids, including DDPA, as ligands in homogeneous catalysis is an area of active research. The phosphorus atom in the phosphinic acid moiety can donate its lone pair of electrons to a metal center, forming a metal-ligand complex that can act as a catalyst. The nature of the organic substituents on the phosphorus atom significantly influences the steric and electronic properties of the resulting catalyst, thereby affecting its activity, selectivity, and stability.
While specific studies focusing exclusively on this compound in homogeneous catalysis are not extensively detailed in the available literature, the broader class of phosphinic acids has been employed in various transition metal-catalyzed reactions. These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecules from simpler precursors. For instance, phosphine-type ligands are crucial in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. These reactions are pivotal for the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials chemistry.
The long dodecyl chains of DDPA can impart specific properties to a catalytic system. For example, they can enhance the solubility of the catalyst in nonpolar solvents, facilitating reactions in organic media. Furthermore, the lipophilic nature of the alkyl chains can influence the interaction of the catalyst with organic substrates, potentially leading to improved reaction rates and selectivities.
The design of effective catalysts based on this compound hinges on several key principles. The primary consideration is the coordination of the phosphinic acid ligand to the metal center. The strength and nature of this bond are critical for the stability and reactivity of the catalyst. The bulky dodecyl groups can create a specific steric environment around the metal center, which can be tailored to control the access of substrates and influence the stereoselectivity of a reaction.
Another important design aspect is the potential for the phosphinic acid group to participate in the catalytic cycle beyond simple coordination. The acidic proton of the phosphinic acid could play a role in protonolysis steps or act as a proton shuttle. Moreover, the P=O bond can engage in hydrogen bonding or other non-covalent interactions, which can help to organize the transition state and enhance selectivity.
The self-assembly properties of DDPA, driven by the van der Waals interactions between the long alkyl chains, could also be harnessed in catalyst design. This could lead to the formation of micelles or other supramolecular structures in solution, creating a unique microenvironment for the catalytic reaction that can influence its outcome.
The modification of catalyst supports with phosphonic acids has been shown to enhance reaction efficiency and selectivity in certain heterogeneous catalytic systems. While this is a different class of organophosphorus compounds, the principles can be extrapolated to understand the potential benefits of using DDPA as a ligand in homogeneous catalysis. The introduction of acidic sites via phosphonic acid modifiers on catalyst supports like alumina (B75360) (Al₂O₃), titania (TiO₂), and ceria (CeO₂) can create bifunctional catalysts with both metal and Brønsted acid sites. This bifunctionality can promote reactions such as hydrodeoxygenation by providing sites for both hydrogenation and dehydration steps.
By analogy, a homogeneous catalyst featuring a DDPA ligand could exhibit enhanced efficiency and selectivity. The phosphinic acid moiety can provide a Brønsted acidic character to the catalytic complex, which could be beneficial in acid-catalyzed reaction steps. The long alkyl chains can create a hydrophobic pocket around the metal center, favoring the reaction of nonpolar substrates and potentially leading to higher selectivity by controlling the orientation of the reactants in the transition state.
| Catalytic System Component | Potential Role in Enhancing Efficiency and Selectivity |
| Phosphinic Acid Group | Provides a coordination site for the metal center; can introduce Brønsted acidity to the catalyst complex. |
| Didodecyl Chains | Enhance solubility in organic solvents; create a specific steric environment to influence substrate approach and selectivity. |
| Self-Assembly Properties | Can form supramolecular structures (e.g., micelles) that create a unique reaction microenvironment. |
Role in Advanced Materials Science and Engineering
The unique molecular structure of this compound also makes it a valuable component in the field of materials science. Its ability to functionalize surfaces and integrate into various material matrices allows for the tailoring of material properties at the molecular level.
The incorporation of functional additives into polymeric materials is a common strategy to enhance their properties or impart new functionalities. While direct studies on the functionalization of common polymers like polyethylene (B3416737) and polypropylene (B1209903) with this compound are not widely reported, the principles of polymer modification suggest potential applications.
The long, nonpolar dodecyl chains of DDPA are structurally similar to the building blocks of polyolefins like polyethylene and polypropylene. This compatibility could facilitate the blending of DDPA into these polymer matrices. The polar phosphinic acid head group would then be available to interact with other components or to modify the surface properties of the polymer. For example, incorporating DDPA could improve the adhesion of the polymer to other materials or enhance its compatibility with fillers in a composite material.
Phosphorus-containing compounds are also known for their flame-retardant properties. While not a primary application discussed in the context of DDPA, its phosphorus content could contribute to the flame retardancy of a polymer blend.
A more prominent application of long-chain phosphinic and phosphonic acids is in the synthesis and surface functionalization of nanomaterials. These molecules can act as capping agents or ligands that stabilize nanoparticles, control their growth, and modify their surface chemistry.
In the context of quantum dots (QDs), which are semiconductor nanocrystals, ligands play a crucial role in their synthesis and properties. While specific use of this compound is not as commonly cited as other ligands like trioctylphosphine (B1581425) oxide (TOPO) or oleic acid, its structural features are well-suited for this purpose. The phosphinic acid head group can bind to the surface of the growing nanocrystal, while the long dodecyl chains provide solubility and prevent aggregation.
Similarly, for metal oxide nanoparticles, such as zinc oxide (ZnO) or iron oxide (Fe₃O₄), phosphonic acids have been shown to form stable self-assembled monolayers on their surfaces. These organic layers can passivate the surface, improve dispersibility in various solvents, and provide a platform for further functionalization. This compound could be expected to behave in a similar manner, with the dodecyl chains forming a hydrophobic outer layer.
| Nanomaterial Type | Role of this compound | Resulting Property Enhancement |
| Quantum Dots | Capping agent during synthesis. | Controls size, enhances stability, provides solubility. |
| Metal Oxide Nanoparticles | Surface functionalization ligand. | Improves dispersibility, prevents aggregation, modifies surface chemistry. |
| Polymer Nanocomposites | Surface modifier for nanoparticle fillers. | Enhances compatibility with polymer matrix, improves dispersion, and enhances bulk properties of the composite. |
Development of Responsive and Hybrid Materials
Extensive research into the applications of "this compound" in the development of responsive and hybrid materials has yielded limited specific documentation in publicly available scientific literature. While the broader class of organophosphorus compounds, including various phosphinic and phosphonic acids, is recognized for its utility in materials science, detailed studies focusing explicitly on this compound for creating stimuli-responsive or hybrid materials are not readily found.
The potential utility of this compound in these advanced materials can be inferred from the known properties of similar long-chain alkylphosphinic acids. These types of molecules can act as ligands for stabilizing nanoparticles, as surface modifiers to alter the properties of substrates, or as components in self-assembling systems. Such functionalities are foundational in the synthesis of hybrid materials, where organic and inorganic components are combined to achieve synergistic properties. For instance, dialkylphosphinic acids have been synthesized and investigated for their role as extractants in metallurgical processes, showcasing their coordinating properties with metal ions. csu.edu.cn This suggests a potential, though not explicitly documented, application as a stabilizer or functional ligand in the creation of metal-containing hybrid polymers or nanoparticles.
In the realm of responsive materials, the long dodecyl chains of this compound could impart hydrophobicity and potentially contribute to thermally responsive behavior in polymers or surfactant systems. However, without specific research findings, any discussion on its role in creating materials that respond to stimuli such as pH, temperature, or light would be speculative.
The scientific community has explored other phosphinic and phosphonic acids for material synthesis. For example, various monoalkyl and branched-chain phosphinic acids have been synthesized and their effectiveness in lanthanide extraction has been demonstrated, indicating their strong interaction with metal ions which is a key aspect in designing certain functional hybrid materials. rsc.org Similarly, phosphonic acids are well-known for their ability to form stable self-assembled monolayers on metal oxide surfaces, a technique often employed in the fabrication of hybrid electronic devices and sensors. mdpi.com
While these examples highlight the potential of related organophosphorus acids, it is crucial to note that direct evidence and detailed research findings specifically on the application of this compound in responsive and hybrid materials are currently lacking in the available literature. Further research would be necessary to fully elucidate its capabilities in these areas and to generate specific data on its performance and the properties of any resulting materials.
Due to the absence of specific research data on the use of this compound in responsive and hybrid materials, a data table with detailed research findings cannot be generated at this time.
Didodecylphosphinic Acid in Separation Science: Solvent Extraction Research
Principles and Mechanisms of Solvent Extraction with Didodecylphosphinic Acid
Solvent extraction, also known as liquid-liquid extraction, is a prominent separation technique in hydrometallurgy. researchgate.net Organophosphorus extractants, such as this compound, are particularly effective in this process. researchgate.net The general mechanism involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the extractant.
The primary mechanism by which acidic organophosphorus extractants like this compound facilitate the extraction of metal ions is through cation exchange. researchgate.net In this process, the proton of the phosphinic acid group is exchanged for a metal cation. This can be represented by the following general equilibrium equation:
Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A)ₙ(HA)ₙ(org) + nH⁺(aq)
Where Mⁿ⁺ represents the metal ion in the aqueous phase, and (HA)₂ denotes the dimeric form of the this compound in the organic phase. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase; as the concentration of H⁺ ions increases (lower pH), the equilibrium shifts to the left, leading to the stripping or back-extraction of the metal ion into the aqueous phase.
The efficiency and selectivity of the extraction process are dictated by the formation of stable complexes between the metal ion and the extractant molecules in the organic phase. The stoichiometry of these extracted complexes is crucial for understanding and optimizing the separation process. For trivalent lanthanides and actinides (M³⁺), the extraction equilibrium can be more specifically represented as:
M³⁺(aq) + 3(HA)₂(org) ⇌ M(HA₂)₃(org) + 3H⁺(aq)
In this case, the extracted species is a complex where the metal ion is coordinated to three dimeric molecules of this compound. The determination of the stoichiometry of these complexes is typically achieved through slope analysis, where the logarithm of the distribution coefficient (D) is plotted against the logarithm of the extractant concentration and the pH of the aqueous phase. The slopes of these plots reveal the number of extractant molecules and hydrogen ions involved in the extraction reaction, respectively.
Extraction of Lanthanide Elements
The separation of individual lanthanide elements from one another is a challenging task due to their similar chemical properties and ionic radii. researchgate.net Solvent extraction with organophosphorus acids has proven to be an effective method for this purpose.
Equilibrium studies are essential for quantifying the extraction efficiency of a particular metal ion. The distribution coefficient (D) is a key parameter, defined as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. For lanthanides, the extraction efficiency generally increases with increasing atomic number (decreasing ionic radius) across the series. This trend is attributed to the increasing charge density of the heavier lanthanides, which leads to the formation of more stable complexes with the extractant.
The following table illustrates the typical trend of distribution coefficients for lanthanide extraction using an acidic organophosphorus extractant.
| Lanthanide | Atomic Number | Ionic Radius (pm) | Typical Distribution Coefficient (D) |
| Lanthanum (La) | 57 | 103 | Low |
| Cerium (Ce) | 58 | 101 | |
| Praseodymium (Pr) | 59 | 99 | |
| Neodymium (Nd) | 60 | 98.3 | |
| Samarium (Sm) | 62 | 95.8 | |
| Europium (Eu) | 63 | 94.7 | |
| Gadolinium (Gd) | 64 | 93.8 | |
| Terbium (Tb) | 65 | 92.3 | |
| Dysprosium (Dy) | 66 | 91.2 | |
| Holmium (Ho) | 67 | 90.1 | |
| Erbium (Er) | 68 | 89 | |
| Thulium (Tm) | 69 | 88 | |
| Ytterbium (Yb) | 70 | 86.8 | |
| Lutetium (Lu) | 71 | 86.1 | High |
Note: The distribution coefficients are qualitative and show a general trend. Actual values depend on experimental conditions such as pH and extractant concentration.
The selectivity of an extractant for one metal ion over another is quantified by the separation factor (β), which is the ratio of their respective distribution coefficients.
β(M₁/M₂) = D(M₁) / D(M₂)
For adjacent lanthanides, the separation factors are typically small, necessitating multi-stage extraction processes to achieve high purity. However, the separation factors between light and heavy lanthanides can be quite significant. For instance, the separation factor for lutetium over lanthanum can be in the order of 10³ to 10⁴, indicating a high degree of selectivity.
The table below provides representative separation factors for adjacent lanthanides.
| Lanthanide Pair | Typical Separation Factor (β) |
| Ce/La | 2.0 - 2.5 |
| Pr/Ce | 1.5 - 2.0 |
| Nd/Pr | 1.5 - 2.0 |
| Sm/Nd | 1.8 - 2.2 |
| Eu/Sm | 1.2 - 1.5 |
| Gd/Eu | 1.2 - 1.5 |
| Tb/Gd | 2.0 - 3.0 |
| Dy/Tb | 1.8 - 2.5 |
| Ho/Dy | 1.5 - 2.0 |
| Er/Ho | 1.5 - 2.0 |
| Tm/Er | 1.5 - 2.0 |
| Yb/Tm | 1.8 - 2.2 |
| Lu/Yb | 1.8 - 2.2 |
Note: These values are illustrative and can vary with the specific organophosphorus extractant and experimental conditions.
Extraction of Actinide Elements
The separation of actinides from lanthanides is a crucial step in the partitioning and transmutation strategy for managing high-level nuclear waste. nih.govmines.edu Trivalent actinides and lanthanides exhibit very similar chemical behavior in aqueous solutions, making their separation particularly challenging. However, subtle differences in their coordination chemistry can be exploited using selective extractants.
Organophosphorus acids, including dithiophosphinic acids, have shown a preference for trivalent actinides over trivalent lanthanides. researchgate.net This selectivity is attributed to a greater covalent contribution to the metal-ligand bond for actinides compared to the more ionic interaction with lanthanides. While this compound is an oxygen-donor extractant, the principles of exploiting subtle electronic differences remain relevant. The extraction of actinides, such as americium (Am) and curium (Cm), follows a similar cation exchange mechanism as observed for lanthanides. However, the stability of the actinide-extractant complexes is often slightly higher, leading to preferential extraction into the organic phase.
Research into ligands that can effectively separate actinides from lanthanides is ongoing, with a focus on "soft" donor atoms like sulfur or nitrogen, which show a higher affinity for the "softer" actinide cations. researchgate.net Nevertheless, oxygen-donor extractants like this compound can still provide a degree of separation, particularly when used in synergistic extraction systems or under carefully controlled conditions. The separation factors for actinides over lanthanides with acidic organophosphorus extractants are generally modest but can be enhanced through the optimization of process parameters.
Uranium(VI) Extraction Dynamics and Thermodynamics
Scientific literature extensively covers the extraction of Uranium(VI) using various organophosphorus extractants, such as didodecylphosphoric acid (DDPA), di-2 ethyl hexyl phosphoric acid (D2EHPA), and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC-8A). squ.edu.omresearchgate.net These studies typically detail the effects of parameters like stripping acid concentration, extraction time, pH, ionic strength, and temperature on the extraction process. squ.edu.om For instance, the extraction of U(VI) from perchlorate solution with didodecylphosphoric acid in toluene has been studied, and the extracted complex was identified. squ.edu.om However, specific research detailing the extraction dynamics and thermodynamics, including reaction kinetics, equilibrium constants, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy), for the solvent extraction of Uranium(VI) using This compound is not prominently available in the reviewed sources.
Thorium(IV) Extraction Kinetics and Thermodynamics
Similar to uranium, the solvent extraction of Thorium(IV) has been a subject of considerable research, with a focus on organophosphorus extractants other than this compound. Studies using didodecylphosphoric acid (DDPA) have determined the effects of various experimental conditions on extraction efficiency and have calculated the associated thermodynamic parameters. squ.edu.omsqu.edu.om Research has also been conducted with bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272), where parameters like pH, extractant concentration, and phase ratio were optimized. scielo.org.zanih.gov These studies provide insights into the stoichiometry of the extracted complexes and the kinetics of the extraction process. squ.edu.omscielo.org.za Despite the comprehensive research on related compounds, specific data on the kinetics and thermodynamics of Thorium(IV) extraction with This compound could not be located in the available search results.
Influence of Aqueous Phase Anion Composition (e.g., Perchlorate, Nitrate Media)
The composition of the aqueous phase, particularly the type of anion present (e.g., perchlorate, nitrate, sulfate), is known to significantly influence the extraction of metal ions. Research on didodecylphosphoric acid has explored the extraction of Thorium(IV) from both perchlorate and nitrate media, studying the impact of these anions on the distribution coefficient and thermodynamic parameters. squ.edu.omarabjchem.orgresearchgate.net In the extraction of Uranium(VI) from phosphoric acid, the presence of anions such as chloride, fluoride, and sulfate has been shown to have a negative effect by forming complexes with the uranyl ion. bme.hu While the general principles of how different anions affect solvent extraction systems are well-established, specific studies detailing the influence of perchlorate and nitrate media on the extraction of Uranium(VI) or Thorium(IV) solely with This compound are not available in the reviewed literature.
Parametric Studies on Extraction Efficiency
Influence of this compound Concentration
The concentration of the extractant is a critical parameter in solvent extraction, directly impacting the distribution coefficient and loading capacity of the organic phase. For didodecylphosphoric acid, studies have shown that the distribution coefficient for Thorium(IV) increases with increasing extractant concentration. squ.edu.om The relationship between the logarithm of the extractant concentration and the logarithm of the distribution coefficient is often used to determine the number of extractant molecules involved in the extracted metal complex. Similar investigations have been performed for other organophosphorus extractants like PC-88A and D2EHPA. researchgate.net However, specific research findings and data tables illustrating the quantitative influence of This compound concentration on the extraction efficiency of Uranium(VI) and Thorium(IV) are absent from the available literature.
Effect of Aqueous Phase pH and Ionic Strength
The pH of the aqueous phase is a dominant factor in solvent extraction systems that involve acidic extractants, as it controls the deprotonation of the extractant and the hydrolysis of the metal ion. For many organophosphorus extractants, the extraction efficiency of metal ions like Thorium(IV) and Uranium(VI) increases with increasing pH, often showing a log-linear relationship within a specific range. squ.edu.omresearchgate.net
Ionic strength of the aqueous phase also plays a role; an increase in ionic strength can enhance the thermodynamic activity of the metal salt, leading to increased extraction. squ.edu.omarabjchem.orgresearchgate.net Studies with didodecylphosphoric acid have demonstrated that the distribution coefficient for Thorium(IV) increases as the ionic strength of the perchlorate or nitrate medium increases. arabjchem.orgresearchgate.net Despite the recognized importance of these parameters, detailed studies, data, and corresponding tables focusing specifically on the effect of pH and ionic strength on extraction efficiency using This compound for uranium and thorium are not documented in the reviewed sources.
Temperature Effects and Thermodynamic Analysis of Extraction Processes
The effect of temperature on solvent extraction provides insight into the thermodynamic nature of the process. By studying the variation of the distribution coefficient with temperature, key thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined using the van 't Hoff equation. squ.edu.om This analysis reveals whether an extraction process is exothermic or endothermic and whether it is spontaneous. Such thermodynamic analyses have been performed for the extraction of Uranium(VI) and Thorium(IV) with didodecylphosphoric acid. squ.edu.omsqu.edu.om For example, the extraction of Thorium(IV) by didodecylphosphoric acid was found to be enhanced by increasing temperature. squ.edu.om However, a thermodynamic analysis, including specific data on enthalpy and entropy changes for the extraction of uranium and thorium with This compound , is not present in the surveyed scientific literature.
Diluent Choice and Its Impact on Extraction Performance
Diluents are broadly categorized into aliphatic and aromatic hydrocarbons, with their choice impacting the extraction process in distinct ways. Aliphatic diluents, such as kerosene and n-heptane, are often favored due to their lower solubility in aqueous phases. Studies on organophosphorus systems have shown that aliphatic diluents can lead to higher extraction efficiencies for certain metals. In contrast, aromatic diluents like xylene can sometimes offer better solvation for the metal-extractant complex and may suppress the formation of emulsions or gels, leading to improved phase separation.
The extraction efficiency is often correlated with the physical properties of the diluent, such as its dielectric constant. researchgate.net For instance, in some systems, a lower dielectric constant has been shown to increase the extraction capability. researchgate.net However, the formation of extractant-diluent species can decrease the concentration of free extractant, potentially reducing extraction efficiency. sajs.co.za Therefore, the choice of diluent requires a balance between optimizing extraction efficiency, ensuring operational stability, and considering factors like cost, safety (e.g., flash point), and environmental impact. sajs.co.za
Table 1: Impact of Diluent Type on Solvent Extraction Performance This is an interactive table. You can sort and filter the data by clicking on the headers.
| Feature | Aliphatic Diluents (e.g., Kerosene, Hexane) | Aromatic Diluents (e.g., Toluene, Xylene) |
|---|---|---|
| Extraction Efficiency | Often higher for certain metal ions. | Can be lower due to extractant-diluent interactions. |
| Phase Stability | May be more prone to emulsion or gel formation. | Can suppress emulsion formation, improving phase disengagement. sajs.co.za |
| Selectivity | Variable; system-dependent. | May yield higher separation factors in some cases. sajs.co.za |
| Solubility in Aqueous Phase | Generally lower. | Higher, which can lead to solvent loss. researchgate.net |
| Viscosity of Organic Phase | Generally lower, aiding mass transfer. | Can be higher. |
Kinetic Studies of Metal Ion Transfer
The kinetics of metal ion transfer are fundamental to understanding the efficiency and rate of a solvent extraction process. These studies investigate the speed at which metal ions are transferred from the aqueous phase to the organic phase. The rate of extraction is influenced by several factors, including the concentrations of the metal ion and the extractant, the pH of the aqueous phase, temperature, and the hydrodynamics of the system.
Interfacial Mass Transfer Phenomena
The interface between the aqueous and organic phases is the site of the primary chemical reactions in solvent extraction. Interfacial mass transfer phenomena describe the movement of species towards, away from, and across this boundary. For acidic organophosphorus extractants like this compound, the extractant molecules are surface-active and tend to accumulate at the interface.
The extraction mechanism is often considered to be interfacial, where the formation of the final metal-extractant complex occurs at the boundary between the two liquid phases. This process involves several steps: diffusion of the hydrated metal ion from the bulk aqueous phase to the interface, reaction with extractant molecules at the interface, and subsequent diffusion of the neutral metal complex into the bulk organic phase. The rate-limiting step is frequently the formation of the fully solvated metal-extractant complex at the interface. The properties of this interface, such as interfacial tension, can be influenced by the extractant concentration and the composition of both phases, which in turn affects the rate of mass transfer.
Comparative Analysis with Other Organophosphorus Extractants
This compound belongs to the class of phosphinic acids. Its performance is often benchmarked against other commercially significant organophosphorus extractants, particularly phosphonic acids and phosphoric acids. The structural differences between these classes—specifically the number of ester (P-O-C) and direct phosphorus-carbon (P-C) bonds—lead to variations in their acidity, steric hindrance, and, consequently, their extraction and separation capabilities.
A prominent comparison is made with di-2-ethylhexyl phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), a close structural analogue to this compound.
Acidity and Extraction pH: The acidity of these extractants follows the order: phosphoric acid (D2EHPA) > phosphonic acid > phosphinic acid (Cyanex 272/didodecylphosphinic acid). Due to its stronger acidic character, D2EHPA can extract metals at a lower pH compared to phosphinic acids. scielo.br For example, in the extraction of manganese, D2EHPA is significantly more efficient than Cyanex 272 in the pH range of 5 to 8. scirp.org Similarly, for calcium and nickel, D2EHPA shows a much higher affinity and extracts these metals at lower pH levels than Cyanex 272. scielo.br
Selectivity and Separation: While D2EHPA is a stronger extractant, phosphinic acids like Cyanex 272 exhibit excellent selectivity for separating certain metal pairs, most notably cobalt from nickel. This selectivity is a key advantage in hydrometallurgical applications. For instance, while D2EHPA is a more efficient extractant for both cobalt and nickel, the separation factor between them is often higher with Cyanex 272. sadrn.com Studies have shown that D2EHPA provides superior separation of manganese from cobalt, lithium, and nickel compared to Cyanex 272 under acidic conditions. sajs.co.za
Stability: Dithiophosphinic acids are noted for their significant hydrolytic stability, allowing their use in highly acidic solutions under a wide range of conditions. sadrn.com
The choice of extractant is therefore highly dependent on the specific application, including the target metal, the composition of the aqueous feed solution (especially its pH), and the required selectivity against other metals present.
Table 2: Comparative Performance of Organophosphorus Extractants This is an interactive table. You can sort and filter the data by clicking on the headers.
| Feature | Phosphinic Acid (e.g., Cyanex 272) | Phosphoric Acid (e.g., D2EHPA) |
|---|---|---|
| Relative Acidity | Weaker Acid | Stronger Acid scielo.br |
| Extraction pH | Extracts metals at higher pH ranges. scielo.br | Extracts metals at lower pH ranges. scielo.brscirp.org |
| Extraction Efficiency | Generally lower for a given pH compared to D2EHPA. scielo.brscirp.org | Generally higher for a given pH; considered a stronger extractant. scielo.brscirp.org |
| Co/Ni Separation | High selectivity; commercially used for this purpose. sadrn.com | Lower selectivity for Co/Ni separation. |
| Mn Extraction | Less efficient; requires pH > 8 for high recovery. scirp.org | More efficient; effective at pH < 8. sajs.co.zascirp.org |
| Ca/Ni Separation | Poor calcium extraction. scielo.br | Extracts both, with Ca extraction favored at lower pH. scielo.br |
Table of Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| Di-2-ethylhexyl phosphoric acid | D2EHPA |
| Bis(2,4,4-trimethylpentyl)phosphinic acid | Cyanex 272 |
| n-heptane | - |
| Kerosene | - |
| Toluene | - |
| Xylene | - |
| Cobalt | Co |
| Nickel | Ni |
| Manganese | Mn |
| Calcium | Ca |
Coordination Chemistry of Didodecylphosphinic Acid Complexes
Synthesis and Isolation of Metal-Didodecylphosphinate Coordination Compounds
The synthesis of metal-didodecylphosphinate coordination compounds typically involves the reaction of didodecylphosphinic acid (DDPA) with a suitable metal salt in a variety of solvents. researchgate.netmdpi.com The general approach is a reaction between the deprotonated form of the phosphinic acid and a metal cation, leading to the formation of a coordination complex. dalalinstitute.com
Several synthetic strategies can be employed for the preparation of these complexes:
Direct Reaction: This method involves the direct mixing of this compound with a metal salt, often in a non-polar organic solvent. The reaction can be facilitated by heating or stirring for a prolonged period. researchgate.net The choice of solvent is critical and can influence the structure of the resulting complex. researchgate.net
Solvent Extraction: In the context of hydrometallurgy, the synthesis of metal-didodecylphosphinate complexes occurs during the solvent extraction process itself. Here, an aqueous solution containing the metal ion is brought into contact with an organic phase containing this compound. The complex forms at the interface and is subsequently extracted into the organic phase. mdpi.comresearchgate.net
Precipitation: In some cases, the metal-didodecylphosphinate complex may be insoluble in the reaction medium, leading to its precipitation. This allows for easy isolation of the solid complex by filtration. The stoichiometry of the reactants and the pH of the aqueous phase can be controlled to induce precipitation.
The isolation and purification of the synthesized complexes are essential for their characterization. Common techniques for isolation include:
Crystallization: Slow evaporation of the solvent from a solution of the complex can lead to the formation of single crystals suitable for X-ray diffraction analysis. nih.govnih.gov
Solvent Removal: For non-crystalline or oily complexes, removal of the solvent under reduced pressure is a common method of isolation.
Washing and Drying: The isolated solid complexes are typically washed with appropriate solvents to remove any unreacted starting materials and then dried under vacuum. mdpi.com
The synthesis of these complexes is often monitored using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy to observe changes in the P=O and P-O-H vibrational frequencies upon coordination to the metal ion.
Structural Characterization of Coordination Complexes
The structural characterization of metal-didodecylphosphinate complexes is fundamental to understanding their properties and reactivity. A variety of analytical techniques are employed to elucidate the coordination environment around the metal center and the bonding between the metal and the didodecylphosphinate ligand.
The didodecylphosphinate ligand can coordinate to metal ions in several ways, leading to a variety of complex geometries. The coordination mode is largely dependent on the nature of the metal ion, the reaction conditions, and the stoichiometry of the complex. loc.gov
Common coordination modes for phosphinate ligands include:
Monodentate: The ligand coordinates to the metal center through one of the oxygen atoms of the phosphinyl group (-P(O)O⁻).
Bidentate Chelating: Both oxygen atoms of the phosphinyl group coordinate to the same metal center, forming a four-membered chelate ring. libretexts.org
Bidentate Bridging: The two oxygen atoms of the phosphinyl group bridge two different metal centers, leading to the formation of polynuclear or polymeric structures.
| Technique | Information Obtained |
| X-ray Crystallography | Precise bond lengths, bond angles, coordination number, and overall 3D structure in the solid state. nih.govmdpi.comyoutube.comyoutube.com |
| Infrared (IR) Spectroscopy | Information on the coordination of the phosphinyl group through shifts in the P=O and P-O stretching vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the solution-state structure and dynamics of the complexes. ³¹P NMR is particularly useful for probing the phosphorus environment. |
| Elemental Analysis | Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. nih.gov |
The nature of the metal-ligand bond in didodecylphosphinate complexes is primarily ionic with a degree of covalent character. dalalinstitute.com The interaction involves the donation of electron density from the oxygen atoms of the phosphinate group to the vacant orbitals of the metal ion.
Several theoretical and spectroscopic methods are used to analyze the metal-ligand bonding and electronic structures:
Molecular Orbital Theory: This theory describes the formation of bonding and antibonding molecular orbitals from the atomic orbitals of the metal and the ligand. dalalinstitute.com It helps in understanding the covalent character of the metal-ligand bond.
Ligand Field Theory: This theory explains the electronic structure and properties of transition metal complexes, such as their color and magnetic properties, by considering the effect of the ligand field on the d-orbitals of the metal ion. libretexts.orgscribd.com
Spectroscopic Techniques:
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which are influenced by the coordination environment and the nature of the metal-ligand bond. nih.govnih.gov
X-ray Absorption Spectroscopy (XAS): A powerful technique for probing the local electronic and geometric structure around the metal center. nih.gov
Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to model the electronic structure, geometry, and bonding in these complexes, providing insights that complement experimental data. nih.govnih.gov
The strength of the metal-ligand bond is influenced by factors such as the charge and size of the metal ion, and the basicity of the phosphinate ligand.
Stability and Reactivity Studies of Coordination Compounds
The stability of metal-didodecylphosphinate complexes is a critical factor in their practical applications. Both thermodynamic and kinetic stability are important considerations. loc.gov
Thermodynamic Stability: This refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant (or formation constant) of the complex. libretexts.orgnih.govresearchgate.net Higher stability constants indicate a greater tendency for the complex to form. The chelate effect, where polydentate ligands form more stable complexes than analogous monodentate ligands, is a key principle in coordination chemistry. libretexts.orglibretexts.org Although didodecylphosphinate is typically a monodentate or bridging ligand, the formation of polymeric or aggregated structures can enhance stability.
Kinetic Stability: This refers to the rate at which a complex undergoes ligand exchange or decomposition reactions. loc.gov A complex that is thermodynamically stable may not necessarily be kinetically inert. The reactivity of these complexes is influenced by the lability of the metal-ligand bond.
Studies on the stability and reactivity of these complexes often involve:
Potentiometric Titrations: Used to determine the stability constants of the complexes in solution. researchgate.net
Spectrophotometric Methods: Changes in the absorption spectrum upon complexation can be used to study the stoichiometry and stability of the complexes.
Kinetic Studies: Monitoring the rate of ligand exchange or decomposition reactions under various conditions (e.g., varying pH or temperature) to assess the kinetic stability. researchgate.net
The reactivity of metal-didodecylphosphinate complexes is also relevant in stripping processes during solvent extraction, where the metal is recovered from the organic phase by breaking the complex, typically with a strong acid. The ease of stripping is related to the stability of the complex.
Correlation Between Complex Formation and Extraction Mechanisms
The formation of metal-didodecylphosphinate complexes is the cornerstone of the solvent extraction of metals using this compound as an extractant. mdpi.comresearchgate.netresearchgate.net The extraction process involves the transfer of a metal ion from an aqueous phase to an organic phase through the formation of a neutral, lipophilic complex.
The general mechanism for the extraction of a metal ion (Mⁿ⁺) by this compound (HL) can be represented by the following equilibrium:
Mⁿ⁺(aq) + n(HL)ₓ(org) ⇌ MLₙ(org) + nH⁺(aq)
where (aq) and (org) denote the aqueous and organic phases, respectively, and x represents the degree of aggregation of the extractant in the organic phase.
Key correlations between complex formation and extraction mechanisms include:
Stoichiometry of the Extracted Species: The metal-to-ligand ratio in the extracted complex determines the stoichiometry of the extraction reaction. This can be determined by slope analysis, where the distribution ratio of the metal is plotted against the extractant concentration.
pH Dependence: The extraction of metals by acidic extractants like this compound is highly dependent on the pH of the aqueous phase. As the pH increases, the equilibrium shifts to the right, favoring the formation of the metal complex and its extraction into the organic phase.
Structure of the Extracted Complex: The coordination geometry and the nature of the bonding in the extracted complex influence its solubility in the organic phase and the efficiency of the extraction. The long dodecyl chains of the ligand enhance the lipophilicity of the complex, facilitating its transfer into the organic phase.
Synergistic Effects: In some cases, the addition of a second ligand (a synergist) to the organic phase can enhance the extraction efficiency. researchgate.net This is often due to the formation of mixed-ligand complexes with increased stability or lipophilicity.
The table below summarizes the relationship between the properties of the coordination complex and the solvent extraction process.
| Property of Coordination Complex | Impact on Solvent Extraction |
| Stability Constant | Higher stability leads to more efficient extraction at a given pH. |
| Lipophilicity | Increased lipophilicity of the complex enhances its solubility in the organic phase, driving the extraction. |
| Stoichiometry | Determines the dependence of the extraction efficiency on the extractant concentration. |
| Coordination Geometry | Can influence the packing of the complexes in the organic phase and affect the overall extraction capacity. |
Didodecylphosphinic Acid in Environmental Chemistry Research Non Toxicological Applications
Mechanistic Studies in Metal Ion Remediation Technologies
The primary non-toxicological application of didodecylphosphinic acid in environmental chemistry is as a solvent extraction reagent for the removal of metal ions from aqueous solutions. Its mechanism of action is analogous to other dialkylphosphinic acids, which are known to be effective extractants for a variety of metals.
The extraction process typically involves a cation exchange mechanism. The acidic proton of the phosphinic acid group is exchanged for a metal ion, forming a neutral metal-extractant complex that is soluble in an organic solvent. The general equation for the extraction of a divalent metal ion (M²⁺) can be represented as:
2(R₂POOH)ₒᵣ G + M²⁺ₐq ⇌ M(R₂POO)₂(org) + 2H⁺ₐq
Where 'R' represents the dodecyl group, and the subscripts 'org' and 'aq' denote the organic and aqueous phases, respectively. The efficiency of this extraction is highly dependent on the pH of the aqueous phase; as the concentration of H⁺ ions decreases (higher pH), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase.
Research on closely related dialkylphosphinic acids, such as di(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), has shown that the steric hindrance of the alkyl groups can influence the selectivity of metal extraction. csu.edu.cn While specific studies on this compound are limited, it is anticipated that the long, straight dodecyl chains would exhibit less steric hindrance compared to branched alkyl chains, potentially leading to different selectivity for various metal ions.
This compound's utility extends to the management of contaminants in both water and soil. In wastewater treatment, it can be employed in solvent extraction processes to remove heavy metals. For instance, studies on similar dialkylphosphinic acids have demonstrated high extraction efficiencies for metals like nickel and cobalt from industrial effluents. csu.edu.cn The extracted metals can then be stripped from the organic phase using a strong acid, allowing for both the recovery of the metals and the regeneration of the extractant.
In the context of soil remediation, this compound can be used in a process known as soil washing. This involves mixing the contaminated soil with a solution containing the extractant. The this compound partitions into the aqueous phase or a suitable solvent and complexes with the metal contaminants, transferring them from the soil matrix into the liquid phase. The treated soil can then be separated from the metal-laden washing solution. The effectiveness of this process is influenced by factors such as soil type, pH of the washing solution, and the concentration of the extractant.
While specific data for this compound is scarce, research on analogous systems provides insight into its potential efficacy. The table below, extrapolated from studies on similar long-chain alkylphosphinic acids, illustrates the potential extraction efficiencies for various metal ions.
Table 1: Postulated Extraction Efficiencies of Metal Ions using this compound in a Solvent Extraction System This data is illustrative and based on the performance of analogous long-chain dialkylphosphinic acids.
| Metal Ion | pH for 50% Extraction (pH₀.₅) | Maximum Extraction Efficiency (%) |
|---|---|---|
| Copper (Cu²⁺) | 2.5 - 3.5 | > 95 |
| Zinc (Zn²⁺) | 3.0 - 4.0 | > 98 |
| Nickel (Ni²⁺) | 4.5 - 5.5 | > 90 |
| Cobalt (Co²⁺) | 5.0 - 6.0 | > 90 |
| Cadmium (Cd²⁺) | 4.0 - 5.0 | > 95 |
Chemical Fate and Transport Studies in Environmental Matrices
Understanding the chemical fate and transport of this compound is crucial for assessing its environmental behavior when used in remediation technologies. As an organophosphorus compound with long alkyl chains, its environmental mobility and persistence are governed by several factors.
The presence of the polar phosphinic acid group suggests some water solubility, which could facilitate its transport in aqueous systems. However, the two long dodecyl chains are hydrophobic, which will significantly limit its water solubility and promote its partitioning into organic matter in soil and sediment. This strong adsorption to soil and sediment particles is expected to reduce its mobility in the environment.
The persistence of this compound in the environment is influenced by both abiotic and biotic degradation processes. Abiotic degradation may occur through hydrolysis, particularly at extreme pH values, although dialkylphosphinic acids are generally more resistant to hydrolysis than phosphate (B84403) esters. Photodegradation could also contribute to its breakdown in sunlit surface waters.
Biotic degradation is likely to be a significant pathway for the breakdown of this compound. Microorganisms can potentially utilize the alkyl chains as a carbon source. The degradation of long-chain alkanes by various bacteria and fungi is well-documented. researchgate.net It is plausible that similar enzymatic pathways could initiate the degradation of the dodecyl chains of this compound, eventually leading to the breakdown of the entire molecule. The rate of biodegradation will depend on various environmental factors, including the presence of adapted microbial communities, temperature, oxygen levels, and nutrient availability.
Due to the lack of specific studies on this compound, the following table provides a qualitative assessment of its expected environmental fate based on the properties of similar long-chain alkylphosphinic acids.
Table 2: Predicted Environmental Fate and Transport Characteristics of this compound Predictions are based on the behavior of analogous long-chain organophosphorus compounds.
| Environmental Compartment | Expected Behavior | Key Processes |
|---|---|---|
| Water | Low mobility, partitioning to sediment | Adsorption, Sedimentation |
| Soil | Low mobility, strong adsorption | Adsorption to organic matter and clay |
| Air | Low volatility | - |
| Biota | Potential for bioaccumulation in organisms | Partitioning into fatty tissues |
Development of Analytical Methods for Environmental Monitoring (excluding pollution profiles)
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental matrices during and after its use in remediation activities. The development of such methods focuses on achieving low detection limits, high selectivity, and good reproducibility.
Given its chemical structure, two primary analytical techniques are suitable for the determination of this compound: gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).
For GC analysis, derivatization is typically required to convert the polar and non-volatile phosphinic acid into a more volatile and thermally stable derivative. jfda-online.comcolostate.edusigmaaldrich.comgcms.czresearchgate.net Common derivatization reagents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or alkyl halides). The resulting esters can then be separated on a GC column and detected with a mass spectrometer (GC-MS). This approach offers high resolution and sensitivity.
Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the direct analysis of this compound without the need for derivatization. mdpi.comnih.govrsc.orgnih.govresearchgate.net Reversed-phase LC columns can be used to separate the analyte from other components in the sample matrix. The use of a tandem mass spectrometer provides high selectivity and allows for quantification at very low concentrations. The development of an LC-MS/MS method would involve optimizing the mobile phase composition, the ionization source parameters (e.g., electrospray ionization), and the selection of specific precursor and product ion transitions for selected reaction monitoring (SRM).
Sample preparation is a critical step in the analytical workflow to remove interfering substances from environmental matrices like water and soil. Solid-phase extraction (SPE) is a common technique used to isolate and pre-concentrate this compound from water samples. For soil samples, solvent extraction followed by a clean-up step is typically necessary before instrumental analysis.
The following table summarizes the key aspects of analytical method development for this compound.
Table 3: Overview of Analytical Methodologies for the Determination of this compound in Environmental Samples
| Analytical Technique | Sample Preparation | Derivatization | Key Advantages |
|---|---|---|---|
| GC-MS | Solvent extraction (soil), SPE (water) | Required (e.g., silylation, methylation) | High resolution, established technique |
| LC-MS/MS | Solvent extraction (soil), SPE (water) | Not required | High selectivity, high sensitivity, direct analysis |
Future Research Directions and Advanced Methodologies
Design and Synthesis of Novel Didodecylphosphinic Acid Derivatives with Enhanced Functionality
The core structure of this compound offers a versatile platform for chemical modification to enhance its functionality, particularly in metal extraction. Future synthetic strategies will likely focus on creating non-symmetrical and functionalized derivatives to fine-tune the molecule's performance for specific applications.
Research into non-symmetrical dialkylphosphinic acids, where the two alkyl groups are different, opens a significant avenue for creating new extractants. nih.gov Modifying one or both of the dodecyl chains can alter the steric hindrance and electronic properties around the phosphorus center, thereby influencing its selectivity and extraction efficiency for targeted metal ions. nih.govmdpi.com Synthetic methods such as the hydrophosphinylation of α-olefins followed by reaction with a different olefin, or the use of Grignard reagents with mono-alkylphosphinic acids, provide pathways to these asymmetrical structures. nih.govrsc.orgkent.ac.uk
Furthermore, the introduction of additional functional groups onto the alkyl chains is a promising area of exploration. For instance, incorporating ether, amine, or other coordinating groups could lead to derivatives with enhanced selectivity for specific metals through synergistic binding effects. The synthesis of such compounds can be achieved by using functionalized starting materials in established reaction pathways for creating phosphinic acids. rsc.org The goal is to develop a new generation of extractants with tailored properties that surpass the performance of the parent this compound.
Table 1: Potential Synthetic Routes for this compound Derivatives
| Synthetic Method | Description | Potential Derivative | Enhanced Functionality |
|---|---|---|---|
| Stepwise Hydrophosphinylation | Reaction of hypophosphorous acid with one equivalent of 1-dodecene (B91753), followed by reaction with a different functionalized olefin. | (Dodecyl)(functionalized alkyl)phosphinic acid | Improved selectivity, altered solubility |
| Grignard Reaction | Reaction of a dodecylmagnesium halide with a mono-alkylphosphonite ester, followed by oxidation. kent.ac.uk | (Dodecyl)(aryl)phosphinic acid | Modified electronic properties, enhanced extraction kinetics |
| Alkylation of Silyl (B83357) Ethers | Generation of silyl ethers from mono-dodecylphosphinic acid followed by in-situ alkylation with a functionalized alkyl halide. rsc.org | (Dodecyl)(pyridylmethyl)phosphinic acid | pH-switchable extraction, specific metal coordination |
Integration of this compound with Hybrid Separation Technologies
To overcome the limitations of traditional liquid-liquid extraction, future applications of this compound will increasingly involve its integration into hybrid separation technologies. These systems combine the selectivity of solvent extraction with the efficiency and compactness of other methods, particularly membrane-based processes.
Supported Liquid Membranes (SLM) and Emulsion Liquid Membranes (ELM) are two key hybrid technologies where this compound can serve as a highly effective carrier molecule. researchgate.netmsrjournal.commsrjournal.com
Supported Liquid Membranes (SLM): In an SLM system, a porous, inert membrane support is impregnated with an organic solution containing this compound. mdpi.comnih.gov This liquid membrane separates the feed solution from a stripping solution. Metal ions are selectively transported from the feed, through the membrane via the phosphinic acid carrier, and into the stripping phase in a single, continuous process. msrjournal.com This minimizes the amount of organic solvent required and combines extraction and stripping into one unit operation. nih.gov
Emulsion Liquid Membranes (ELM): ELM technology involves creating an emulsion where the stripping solution is encapsulated as fine droplets within a larger globule of the organic phase (containing this compound), which is then dispersed in the feed solution. researchgate.net This creates a very large surface area for mass transfer, leading to rapid extraction.
Another promising approach is membrane-based solvent extraction, which utilizes hydrophobic porous membranes as a physical barrier between the aqueous and organic phases. nrel.gov This prevents the formation of emulsions, a common challenge in conventional liquid-liquid extraction, and allows for continuous processing with a significantly smaller footprint compared to traditional mixer-settlers. nrel.gov Research in this area will focus on optimizing membrane materials and module design to ensure long-term stability and high mass transfer rates when using this compound as the extractant. researchgate.net
Application of Machine Learning and Artificial Intelligence in this compound Research
The complexity of solvent extraction systems presents a significant opportunity for the application of Machine Learning (ML) and Artificial Intelligence (AI). These computational tools can accelerate research and optimize processes involving this compound by modeling complex relationships between molecular structure, process parameters, and performance.
One key application is in the screening and design of novel derivatives . ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on experimental data to predict the extraction efficiency, selectivity, and other physicochemical properties of hypothetical this compound derivatives. acs.orgresearchgate.net By representing molecules as a set of numerical descriptors, these models can identify patterns that correlate chemical structure with performance, allowing researchers to prioritize the synthesis of the most promising candidates and reduce trial-and-error experimentation. arxiv.orgarxiv.org
AI can also revolutionize process optimization . Deep reinforcement learning and other ML algorithms can be used to design and optimize multi-stage extraction processes. researchgate.net These models can analyze vast parameter spaces—including pH, temperature, extractant concentration, and flow rates—to identify the optimal conditions for achieving desired product purity and recovery with minimal cost and environmental impact. researchgate.netirojournals.com For instance, ML can be used to streamline the selection of the best co-solvents or diluents to use with this compound, balancing performance with green chemistry principles. glbrc.org
Table 2: AI and Machine Learning Applications in this compound Research
| Application Area | ML/AI Technique | Objective | Expected Outcome |
|---|---|---|---|
| Derivative Design | QSAR, Recurrent Neural Networks (RNN) | Predict properties of novel derivatives. arxiv.org | Accelerated discovery of high-performance extractants. |
| Process Optimization | Deep Reinforcement Learning, Gradient Boosting | Model and optimize complex extraction flowsheets. researchgate.netnih.gov | Increased efficiency, higher product purity, and reduced operational costs. |
| Solvent Selection | Bayesian Experimental Design | Identify optimal and environmentally friendly solvent systems. glbrc.org | Greener processes with improved selectivity and efficiency. |
Sustainable and Green Chemistry Approaches in this compound Utilization
Future research must prioritize the environmental sustainability of processes involving this compound, from its synthesis to its end-of-life management. This involves adopting green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
The synthesis of this compound and its derivatives can be made more sustainable. This includes exploring solvent-free reaction conditions or using greener solvents to replace traditional volatile organic compounds. researchgate.net Biocatalysis, using enzymes to drive chemical reactions, offers a promising route to forming C-P bonds under mild conditions, potentially reducing the need for harsh reagents and high temperatures. mdpi.comfrontiersin.org
A critical aspect of sustainability is the recycling and reuse of the extractant. After its use in an extraction process, this compound is present in the "spent" organic phase. Developing efficient methods to regenerate and recycle this stream is crucial for economic viability and waste reduction. Technologies like membrane filtration or electrodialysis could be adapted to recover the acid from waste streams, allowing it to be reused in a closed-loop system. timesofisrael.comeuropa.eu
Q & A
Q. What statistical approaches are appropriate for analyzing clustered data in studies comparing the performance of this compound derivatives?
- Methodological Answer : Apply multilevel modeling to account for nested data structures (e.g., repeated measurements across batches). Use mixed-effects ANOVA to partition variance between fixed (e.g., substituent groups) and random (e.g., synthesis batches) factors .
Q. How can computational modeling be integrated with experimental data to predict the structure-property relationships of this compound-based materials?
Q. What validation protocols are recommended when adapting existing phosphinic acid analysis methods for this compound quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
